3-(4-Bromobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
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Overview
Description
3-(4-Bromobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole and quinazoline rings in its structure makes it a promising candidate for various pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multi-step organic reactions. One common method involves the initial formation of the triazole ring through a cyclization reaction, followed by the introduction of the quinazoline moiety. The final steps often include sulfonylation and bromination to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group.
Reduction: Reduction reactions may target the nitro groups if present in derivatives.
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
3-(4-Bromobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and quinazoline rings are known to bind to active sites, inhibiting the function of the target molecule. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-isopropylphenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Uniqueness
The uniqueness of 3-(4-Bromobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O3S/c1-32-17-10-6-15(7-11-17)14-25-21-19-4-2-3-5-20(19)29-22(26-21)23(27-28-29)33(30,31)18-12-8-16(24)9-13-18/h2-13H,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQPCOIUQDWGOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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